molecular formula C14H13N3O2 B2491180 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione CAS No. 129854-24-6

2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione

Cat. No.: B2491180
CAS No.: 129854-24-6
M. Wt: 255.277
InChI Key: XVMAETWCOTYRCA-UHFFFAOYSA-N
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Description

2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione is a synthetic chemical hybrid compound designed for research and development, particularly in medicinal chemistry. Its structure incorporates an isoindole-1,3-dione (phthalimide) moiety linked via a propyl chain to a pyrazole ring. The phthalimide group is a recognized pharmacophore known to contribute to the structural and electronic properties of a molecule, making it a versatile building block for the synthesis of novel chemical entities . The pyrazole ring is a nitrogen-containing heterocycle frequently employed in drug discovery for its potential to impart significant biological activity . This molecular architecture makes this compound a valuable intermediate for constructing more complex molecules. Research into analogous compounds highlights the potential of such hybrids. For instance, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have demonstrated remarkable cytotoxic effects in vitro and promising in vivo tumor regression in HT29 xenograft models, acting through mechanisms such as cell cycle disruption and inhibition of the anti-apoptotic protein Bcl-2 . Furthermore, other phthalimide derivatives incorporated with pyrazole and pyrazoline moieties have shown broad-spectrum antimicrobial activities against various bacterial and fungal strains . Beyond oncology and anti-infective research, related isoindoline-1,3-dione derivatives have been investigated as cyclooxygenase (COX) inhibitors, with some compounds showing greater COX-2 inhibition than the reference drug meloxicam, indicating potential for anti-inflammatory applications . This compound is intended for use in chemical synthesis, library development, and structure-activity relationship (SAR) studies in a laboratory setting. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(3-pyrazol-1-ylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-11-5-1-2-6-12(11)14(19)17(13)10-4-9-16-8-3-7-15-16/h1-3,5-8H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMAETWCOTYRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the pyrazole moiety. One common method involves the reaction of phthalic anhydride with 3-(pyrazol-1-yl)propylamine under reflux conditions in a suitable solvent such as toluene . The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the isoindole-1,3-dione core.

Chemical Reactions Analysis

2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through specific chemical reactions involving isoindole derivatives and pyrazole moieties. The synthesis typically involves the following steps:

  • Formation of Isoindole : The initial step includes the preparation of isoindole derivatives through cyclization reactions.
  • Introduction of Pyrazole : The pyrazole group is introduced via nucleophilic substitution or coupling reactions with appropriate reagents.

Characterization of the synthesized compound is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Biological Evaluation

Recent studies have demonstrated that 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds, including this compound, possess significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated inhibition zones comparable to standard antibiotics like gentamicin .

Anticancer Properties

The compound has been evaluated for its anticancer potential against human cancer cell lines such as Caco-2 and HCT-116. In these studies, it was found that treatment with the compound led to cell cycle arrest and induced apoptosis in cancer cells. A structure-activity relationship (SAR) analysis revealed that specific modifications in the molecular structure enhanced its antiproliferative activity .

Antileishmanial Activity

Notably, the compound showed promising results against Leishmania tropica, with some derivatives outperforming traditional treatments like Glucantime. The IC50 values indicated high efficacy, suggesting that these compounds could serve as potential therapeutic agents for leishmaniasis .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other isoindole derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityAntileishmanial Activity
2-[3-(Pyrazol-1-YL)propyl]isoindoleModerateHighVery High
Isoindole Derivative ALowModerateModerate
Isoindole Derivative BHighLowLow

Mechanism of Action

The mechanism of action of 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Pyrazole Derivatives

  • Target Compound: 2-[3-(Pyrazol-1-yl)propyl]isoindole-1,3-dione Molecular Formula: Presumed to be C14H14N3O2 (inferred from structural analysis). Key Features: Pyrazole ring at the terminal position of the propyl chain. Synthesis: Not explicitly detailed in the evidence, but catalogued with 95% purity .
  • Analog: 2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]isoindole-1,3-dione (CAS: 1006572-22-0) Molecular Formula: C14H12N4O4 (MW: 300.27). Key Features: Nitro group on the pyrazole ring.

Indole Derivatives

  • Compound: 2-[2-(5-Methoxy-1H-indol-3-yl)-propyl]isoindole-1,3-dione (CAS: Not provided) Molecular Formula: C19H15ClN2O2 (MW: 338.08). Key Features: Indole moiety with methoxy substitution. Synthesis: Tandem hydroformylation/Fischer indolization using Rh catalysts under high-pressure CO/H2 . Biological Relevance: Indole derivatives are often explored for anticancer and antimicrobial activities.

Sulfoxide Derivatives

  • Compound: 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione (CAS: 98184-57-7) Molecular Formula: C12H13NO3S (MW: 251.3). Key Features: Methylsulfinyl group.

Piperazine Derivatives

  • Compound: 2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione (CAS: Not provided) Molecular Formula: C21H23N3O2 (MW: 349.43). Key Features: Phenylpiperazine group. Synthesis: Nucleophilic substitution between 2-(3-bromopropyl)isoindoline-1,3-dione and 1-phenylpiperazine . Biological Activity: Demonstrated antimicrobial properties in molecular docking studies .

Epoxide and Alkyl Derivatives

  • Compounds: 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (CAS: Not provided) and analogs with varying alkyl chains (allyl, butenyl). Synthesis: Epoxide ring-opening reactions with benzylamines under reflux conditions . Applications: Explored for anticonvulsant activity in related succinimide derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Synthesis Method Biological Activity References
This compound C14H14N3O2 ~256.28 Pyrazole Catalogued (95% purity) Not reported
2-[3-(4-Nitro-pyrazol-1-yl)propyl]isoindole-1,3-dione C14H12N4O4 300.27 Nitro-pyrazole Unspecified coupling Not reported
2-[2-(5-Methoxy-indol-3-yl)propyl]isoindole-1,3-dione C19H15ClN2O2 338.08 Methoxy-indole Rh-catalyzed tandem hydroformylation Potential anticancer/antimicrobial
2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione C12H13NO3S 251.3 Methylsulfinyl Precursor synthesis Iberin precursor
2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione C21H23N3O2 349.43 Phenylpiperazine Nucleophilic substitution Antimicrobial

Biological Activity

The compound 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione is a member of the isoindole family, characterized by its unique structural features that include an isoindole core and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This compound features:

  • An isoindole core , which is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring.
  • A pyrazole moiety , known for its diverse biological activities.
  • A ketone functional group , which enhances its reactivity and potential applications in drug design.

Antimicrobial Activity

Compounds containing pyrazole and isoindole structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of pyrazoles exhibit significant activity against various bacterial strains, including drug-resistant strains. For instance, similar compounds have shown minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Staphylococcus aureus and other pathogens .

Compound NameMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
Pyrazolone derivatives2Antimicrobial
Isoindole derivativesTBDVarious activities

Anti-inflammatory Activity

Research on pyrazole derivatives has highlighted their anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and may offer therapeutic benefits in conditions like arthritis and other inflammatory diseases. The specific anti-inflammatory mechanisms of this compound remain to be fully elucidated but are expected to align with those observed in related pyrazole compounds .

Anticancer Activity

Studies indicate that pyrazole derivatives possess anticancer properties by inhibiting key enzymes involved in tumor growth. For example, some pyrazoles have demonstrated inhibitory effects on BRAF(V600E), EGFR, and other cancer-related kinases. The potential of this compound in cancer therapy is an area of active research, with preliminary results suggesting promising activity .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than traditional antibiotics. This suggests that this compound could be developed as a novel antimicrobial agent .

Study 2: Anticancer Potential

Another research effort focused on the anticancer potential of isoindole derivatives. The study found that compounds similar to this compound inhibited cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Q & A

Q. What are the established synthetic routes for 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione, and how do reaction conditions influence yield?

The synthesis of isoindole-1,3-dione derivatives typically involves:

  • Palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines, which tolerates functional groups like methoxy, nitro, or ketones .
  • Amine substitution reactions using phthalic anhydride derivatives. For example, 2-(3-bromopropyl)isoindole-1,3-dione (a precursor) can undergo nucleophilic substitution with pyrazole to introduce the pyrazol-1-ylpropyl group .
  • Optimization factors : Solvent polarity (e.g., chloroform for crystallization), temperature (reflux conditions), and catalyst loading (e.g., PdCl₂ for cyclization) are critical for yield improvement.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

  • Infrared (IR) spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and pyrazole C-N vibrations (~1500 cm⁻¹) .
  • Ultraviolet (UV) spectroscopy : Identifies π→π* transitions in the isoindole-dione core (λmax ~240–280 nm) .
  • X-ray crystallography : Validates bond lengths (e.g., C-N in pyrazole: ~1.33 Å) and angles, as seen in structurally related compounds like 2-(3-(methyldiphenylsilyl)propyl)isoindoline-1,3-dione .

Q. What structural motifs in this compound contribute to its biological or chemical activity?

  • Isoindole-1,3-dione core : Imparts electron-withdrawing properties, enhancing stability and interaction with biological targets (e.g., enzymes) .
  • Pyrazole moiety : Acts as a hydrogen-bond acceptor, influencing binding affinity in oxysterol-binding protein (OSBP) inhibitors, as seen in fluoxapiprolin and related agrochemicals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for isoindole-1,3-dione derivatives?

  • Comparative substituent analysis : Evaluate how substituents (e.g., trifluoromethyl vs. cyclopropyl groups) alter activity. For example, 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione shows enhanced lipophilicity and stability compared to non-fluorinated analogs .
  • Dose-response studies : Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation times) across experiments.

Q. What strategies optimize the compound’s reactivity in multi-step syntheses?

  • Protecting group chemistry : Use silyl ethers (e.g., tert-butyldimethylsilyl) to protect hydroxyl groups during synthesis, as demonstrated in 2-[(E)-5-(tert-butyldimethylsilanyloxy)-pent-2-enyl]-isoindole-1,3-dione .
  • Cross-coupling reactions : Employ Pd-catalyzed aryl amination-Heck cyclization cascades to construct complex indole-fused derivatives .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use X-ray crystallography data (e.g., bond distances from ) to validate docking poses with OSBP or other enzymes.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with inhibitory activity, as observed in pyrazole-containing agrochemicals .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in drug formulations?

  • Accelerated stability studies : Monitor degradation via HPLC under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., boiling point ~410°C for related compounds ).

Q. What evidence supports the compound’s role in modulating anti-inflammatory or antiproliferative pathways?

  • Mechanistic studies : Compare its structure to thalidomide analogs, which inhibit TNF-α production via cereblon binding .
  • In vitro assays : Test inhibition of inflammatory cytokines (e.g., IL-6, IL-8) in macrophage models, referencing bioactivity data from trifluoromethyl-substituted derivatives .

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